molecular formula C12H21NO3 B6154970 tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate CAS No. 941687-66-7

tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate

Cat. No.: B6154970
CAS No.: 941687-66-7
M. Wt: 227.3
InChI Key:
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Description

tert-Butyl N-[(1-formylcyclopentyl)methyl]carbamate: is a cyclic carbamate derivative widely used in organic synthesis and the pharmaceutical industry. This compound, with the molecular formula C12H21NO3 and a molecular weight of 227.3, is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yields and purity, making the compound suitable for various applications in the pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1-formylcyclopentyl)methyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its use in palladium-catalyzed synthesis of N-Boc-protected anilines and the synthesis of tetrasubstituted pyrroles .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.

Major Products: The major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and various carbamate derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules .

Biology and Medicine: In the pharmaceutical industry, this compound is used in the synthesis of various drugs and bioactive molecules. Its stability and reactivity make it a valuable intermediate in drug development.

Industry: The compound is also used in the production of polymers and other industrial chemicals, where its unique properties contribute to the development of new materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate involves its ability to act as a protecting group for amines. This is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions. The molecular targets and pathways involved include various enzymes and receptors that interact with the carbamate group .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-methylcarbamate
  • tert-Butyl carbazate
  • N-Boc-hydroxylamine

Uniqueness: tert-Butyl N-[(1-formylcyclopentyl)methyl]carbamate is unique due to its cyclic structure and the presence of a formyl group, which enhances its reactivity and stability compared to other similar compounds. This makes it particularly useful in complex organic synthesis and pharmaceutical applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate involves the reaction of tert-butyl carbamate with 1-formylcyclopentylmagnesium bromide, followed by acid hydrolysis to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "1-formylcyclopentylmagnesium bromide", "acid" ], "Reaction": [ "Add 1-formylcyclopentylmagnesium bromide to a solution of tert-butyl carbamate in anhydrous ether at -78°C under nitrogen atmosphere.", "Allow the reaction mixture to warm up to room temperature and stir for 2 hours.", "Quench the reaction by adding dilute hydrochloric acid and extract the product with ether.", "Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude product.", "Dissolve the crude product in a mixture of methanol and water and add dilute hydrochloric acid.", "Stir the mixture at room temperature for 2 hours and filter the precipitated product.", "Wash the product with water and dry to yield tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate." ] }

CAS No.

941687-66-7

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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